N-[(9-ethylcarbazol-3-yl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride
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Overview
Description
N-[(9-ethylcarbazol-3-yl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a carbazole moiety, a morpholine ring, and a propan-1-amine chain, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(9-ethylcarbazol-3-yl)methyl]-3-morpholin-4-ylpropan-1-amine typically involves multiple steps, starting with the preparation of the carbazole derivative. The process includes:
Formation of the Carbazole Derivative: The initial step involves the alkylation of carbazole to introduce the ethyl group at the 9-position.
Introduction of the Morpholine Ring: The next step involves the reaction of the carbazole derivative with morpholine under specific conditions to form the desired intermediate.
Formation of the Final Compound: The final step involves the reaction of the intermediate with propan-1-amine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization.
Chemical Reactions Analysis
Types of Reactions
N-[(9-ethylcarbazol-3-yl)methyl]-3-morpholin-4-ylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the amine and morpholine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[(9-ethylcarbazol-3-yl)methyl]-3-morpholin-4-ylpropan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(9-ethylcarbazol-3-yl)methyl]-3-morpholin-4-ylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[(9-ethylcarbazol-3-yl)methyl]aniline
- (9-ethylcarbazol-3-yl)methylamine
Uniqueness
N-[(9-ethylcarbazol-3-yl)methyl]-3-morpholin-4-ylpropan-1-amine is unique due to its combination of a carbazole moiety, a morpholine ring, and a propan-1-amine chain. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Properties
IUPAC Name |
N-[(9-ethylcarbazol-3-yl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O.2ClH/c1-2-25-21-7-4-3-6-19(21)20-16-18(8-9-22(20)25)17-23-10-5-11-24-12-14-26-15-13-24;;/h3-4,6-9,16,23H,2,5,10-15,17H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGGTCXFBBATDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CNCCCN3CCOCC3)C4=CC=CC=C41.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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